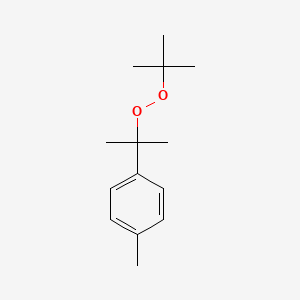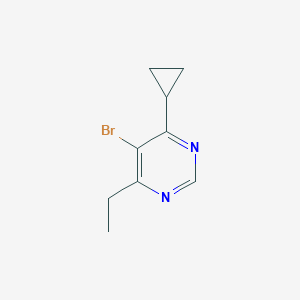
(S)-3-Amino-2-(2-bromobenzyl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-3-Amino-2-(2-bromobenzyl)propanoic acid is an organic compound that features a bromobenzyl group attached to an amino acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-Amino-2-(2-bromobenzyl)propanoic acid typically involves the reaction of 2-bromobenzyl bromide with an amino acid derivative. One common method is the use of a Suzuki–Miyaura coupling reaction, which involves the use of palladium catalysts and boron reagents . Another method involves the acylation of aryl systems using succinic anhydride and bromobenzene under dry conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions due to their efficiency and scalability. The use of flow microreactor systems can enhance the efficiency and sustainability of the process .
Types of Reactions:
Substitution Reactions: The bromine atom in the benzyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes when treated with strong bases like sodium or potassium hydroxide in ethanol.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide and other nucleophiles under elevated temperatures.
Elimination: Strong bases such as sodium hydroxide in ethanol, typically under reflux conditions.
Major Products:
Substitution: Formation of substituted benzyl derivatives.
Elimination: Formation of alkenes such as propene.
Aplicaciones Científicas De Investigación
(S)-3-Amino-2-(2-bromobenzyl)propanoic acid has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of (S)-3-Amino-2-(2-bromobenzyl)propanoic acid involves its interaction with molecular targets through its amino and bromobenzyl groups. The bromobenzyl group can participate in electrophilic aromatic substitution reactions, while the amino group can form hydrogen bonds and ionic interactions with biological molecules .
Comparación Con Compuestos Similares
2-Bromobenzyl bromide: Used in similar synthetic applications but lacks the amino acid backbone.
Benzylamine derivatives: Share the amino group but differ in the substitution pattern on the benzyl ring.
Uniqueness: (S)-3-Amino-2-(2-bromobenzyl)propanoic acid is unique due to the presence of both the bromobenzyl group and the amino acid backbone, which allows it to participate in a wider range of chemical reactions and biological interactions compared to its simpler analogs .
Propiedades
Fórmula molecular |
C10H12BrNO2 |
|---|---|
Peso molecular |
258.11 g/mol |
Nombre IUPAC |
(2S)-2-(aminomethyl)-3-(2-bromophenyl)propanoic acid |
InChI |
InChI=1S/C10H12BrNO2/c11-9-4-2-1-3-7(9)5-8(6-12)10(13)14/h1-4,8H,5-6,12H2,(H,13,14)/t8-/m0/s1 |
Clave InChI |
NZFMYDNPOGZVOM-QMMMGPOBSA-N |
SMILES isomérico |
C1=CC=C(C(=C1)C[C@@H](CN)C(=O)O)Br |
SMILES canónico |
C1=CC=C(C(=C1)CC(CN)C(=O)O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[Ethenyl(dimethyl)silyl]benzoic acid](/img/structure/B13977516.png)
![2-[(Benzyloxy)imino]propanoic acid](/img/structure/B13977532.png)
![methyl (2E)-3-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)phenyl]prop-2-enoate](/img/structure/B13977536.png)
![tert-Butyl 2-chloro-4-methyl-6,7-dihydrothiazolo[4,5-c]pyridine-5(4H)-carboxylate](/img/structure/B13977538.png)



![1-[5-Fluoro-2-(triazol-2-yl)phenyl]ethanol](/img/structure/B13977571.png)





